Diethyl 3,9-dioxoundecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,9-dioxoundecanedioate is a chemical compound with the molecular formula C14H22O6. It is known for its unique structure, which includes two ester groups and a dioxo functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,9-dioxoundecanedioate typically involves the esterification of a dicarboxylic acid with ethanol. One common method includes the reaction of 3,9-dioxoundecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,9-dioxoundecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3,9-dioxoundecanedioic acid.
Reduction: Formation of diols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Diethyl 3,9-dioxoundecanedioate has several applications in scientific research:
Polymer Chemistry: It serves as a monomer for the synthesis of polyesters and polyamides.
Materials Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research explores its potential as a building block for bioactive compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of diethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biological systems, its ester groups can be hydrolyzed to release active carboxylic acids, which can interact with cellular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,9-diaza-4,8-dioxoundecanedioate: Similar in structure but contains nitrogen atoms.
Diethyl 3,9-dioxononadecanedioate: Similar but with a longer carbon chain.
Uniqueness
Diethyl 3,9-dioxoundecanedioate is unique due to its specific dioxo functionality and ester groups, which provide distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
91743-83-8 |
---|---|
Molecular Formula |
C15H24O6 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
diethyl 3,9-dioxoundecanedioate |
InChI |
InChI=1S/C15H24O6/c1-3-20-14(18)10-12(16)8-6-5-7-9-13(17)11-15(19)21-4-2/h3-11H2,1-2H3 |
InChI Key |
URRSDGPHLLCILE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCCC(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.